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molecular formula C9H5FO3 B8701084 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No. B8701084
M. Wt: 180.13 g/mol
InChI Key: KSKAAXRFYFFTKU-UHFFFAOYSA-N
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Patent
US08242134B2

Procedure details

2-Carboxymethyl-6-fluoro-benzoic acid (130 mg, 0.65 mmol) in acetyl chloride (2 ml) was heated under microwave irradiation at 150° C. for 10 min then concentrated in vacuo to give the title product (120 mg, 100% yield). The compound is hydroscopic and slowly decomposes back to the starting diacid in wet solvents or under moisturized atmosphere. 1H NMR (500 MHz, DMSO-d6): 4.29 (s, 2H), 7.27 (d, J=7.8 Hz, 1H), 7.34 (dd, J=8.5 Hz, J=11 Hz, 1H), 7.76 (dt, J=5.3 Hz, J=8 Hz, 1H).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:6]=1[C:7]([OH:9])=[O:8])(O)=[O:2]>C(Cl)(=O)C>[F:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:5]2[C:6]=1[C:7](=[O:9])[O:8][C:1](=[O:2])[CH2:4]2

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2CC(OC(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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